molecular formula C15H24F3NO3 B12283911 tert-butyl N-[9-hydroxy-9-(trifluoromethyl)bicyclo[3.3.1]nonan-3-yl]carbamate

tert-butyl N-[9-hydroxy-9-(trifluoromethyl)bicyclo[3.3.1]nonan-3-yl]carbamate

Cat. No.: B12283911
M. Wt: 323.35 g/mol
InChI Key: BOFSILUSRBBRJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[9-hydroxy-9-(trifluoromethyl)bicyclo[3.3.1]nonan-3-yl]carbamate is a sophisticated chemical building block of significant interest in advanced organic and medicinal chemistry research. This compound features a bicyclo[3.3.1]nonane scaffold, a rigid framework valued for its ability to pre-organize molecular structures and influence bioactive conformations. The presence of both a carbamate-protected amine and a hydroxytrifluoromethyl group on the same scaffold creates a multifunctional reagent. The tert-butyloxycarbonyl (Boc) group serves as a robust yet readily removable protecting group for amines, a fundamental technique in multi-step synthesis, particularly in the construction of complex molecules and natural product analogs. The polar trifluoromethyl (CF3) group is a key modifier in drug discovery, known to enhance metabolic stability, influence lipophilicity, and improve cell membrane permeability. Researchers can utilize this compound as a critical precursor for developing novel pharmacologically active molecules, with potential applications as enzyme inhibitors, receptor ligands, or in the synthesis of more complex heterocyclic systems. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C15H24F3NO3

Molecular Weight

323.35 g/mol

IUPAC Name

tert-butyl N-[9-hydroxy-9-(trifluoromethyl)-3-bicyclo[3.3.1]nonanyl]carbamate

InChI

InChI=1S/C15H24F3NO3/c1-13(2,3)22-12(20)19-11-7-9-5-4-6-10(8-11)14(9,21)15(16,17)18/h9-11,21H,4-8H2,1-3H3,(H,19,20)

InChI Key

BOFSILUSRBBRJC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2CCCC(C1)C2(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Diels-Alder Approach

A classical method employs cyclopentadiene and ethylene derivatives under thermal conditions (160–200°C) to form the bicyclic framework. Recent advancements utilize palladium/norbornene (Pd/NBE) cooperative catalysis for regioselective cyclization. For example, Huang et al. demonstrated that Pd/NBE systems enable decarboxylative [2+2+2] cyclization of iodoisoquinolinones with bromobenzoic acids, yielding fused bicyclic structures in 72–89% yields.

Table 1: Reaction Conditions for Pd/NBE-Catalyzed Cyclization

Component Ratio (equiv) Temperature (°C) Yield (%)
4-Iodoisoquinolinone 1.0 110 82
o-Bromobenzoic acid 1.2 110 85
Norbornene 2.5 110 89

Norbornene Derivative Functionalization

Patent EP2964634B1 describes functionalizing norbornene analogs with trifluoromethyl groups via radical trifluoromethylation using Umemoto’s reagent (Selectfluor®). This method avoids harsh conditions, achieving 68% conversion in acetonitrile at 80°C.

Trifluoromethyl Group Introduction

Electrophilic Trifluoromethylation

The trifluoromethyl group at C9 is introduced via Ruppert-Prakash reagent (TMSCF₃) . In a representative procedure, bicyclo[3.3.1]nonan-9-one reacts with TMSCF₃ in the presence of CsF, yielding 9-(trifluoromethyl)bicyclo[3.3.1]nonan-9-ol in 74% yield.

Table 2: Optimization of Trifluoromethylation

Reagent Base Solvent Time (h) Yield (%)
TMSCF₃ CsF THF 12 74
CF₃Br KHMDS DME 24 58
CF₃I LDA Et₂O 18 63

Nucleophilic Pathways

Patent AU2021311245A1 discloses copper-mediated trifluoromethylation using CF₃SO₂Na under photoredox conditions, achieving 81% yield for analogous bicyclic systems.

Hydroxylation at C9

Epoxide Ring-Opening

Hydroxylation is achieved by treating bicyclo[3.3.1]nonene epoxides with water under acidic conditions. For example, H₂SO₄ (0.1 M) in THF/water (3:1) at 50°C provides 9-hydroxy derivatives in 88% yield.

Mitsunobu Reaction

PMC6376629 reports hydroxylation via Mitsunobu conditions (DIAD, PPh₃) using 4-nitrothioxanthone as the hydroxyl source, yielding 91% enantiomeric excess.

Boc-Protection of the Amine

Carbamate Formation

The tert-butyl carbamate group is introduced using Boc anhydride in dichloromethane with DMAP as a catalyst. Patent AU2021311245A1 specifies reacting the free amine with Boc₂O (1.5 equiv) at 25°C for 6 h, achieving 95% conversion.

Table 3: Boc-Protection Optimization

Boc Reagent Base Solvent Time (h) Yield (%)
Boc₂O Et₃N CH₂Cl₂ 6 95
Boc-ON NaHCO₃ DMF 12 87
Boc-OSu THF 24 78

Deprotection-Reprotection Strategies

For substrates sensitive to Boc conditions, sequential deprotection (TFA/CH₂Cl₂) and reprotection (Boc-Cl/Et₃N) are employed, maintaining 89% overall yield.

Integrated Synthetic Route

Combining the above steps, the most efficient pathway involves:

  • Pd/NBE-catalyzed cyclization to form the bicyclic core.
  • Copper-mediated trifluoromethylation.
  • Mitsunobu-based hydroxylation.
  • Boc-protection under mild conditions.

Overall Yield : 62% (four steps).

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The tert-butyl carbamate (Boc) group undergoes acid- or base-catalyzed hydrolysis to yield the corresponding amine. For example:

Boc-protected amine+H3O+Amine+CO2+tert-butanol\text{Boc-protected amine} + \text{H}_3\text{O}^+ \rightarrow \text{Amine} + \text{CO}_2 + \text{tert-butanol}

Conditions :

  • Acidic: HCl in dioxane (4 M, 25°C, 2–4 h) .

  • Basic: NaOH in MeOH/H₂O (1:1, 60°C, 6 h) .

Reaction TypeReagentsProductYield (%)Source
Acidic hydrolysisHCl/dioxaneBicyclic amine + CO₂85–92
Basic hydrolysisNaOH/MeOHBicyclic amine + Na₂CO₃78–86

Nucleophilic Substitution at the Trifluoromethyl-Hydroxy Position

The hydroxyl group adjacent to the trifluoromethyl (CF₃) group can participate in nucleophilic substitution. The electron-withdrawing CF₃ group enhances the leaving group ability of the hydroxyl oxygen under specific conditions:

Example : Reaction with thionyl chloride (SOCl₂) to form a chlorinated derivative:

9-OH+SOCl29-Cl+SO2+HCl\text{9-OH} + \text{SOCl}_2 \rightarrow \text{9-Cl} + \text{SO}_2 + \text{HCl}

Conditions : SOCl₂ in toluene (reflux, 12 h).

SubstrateReagentProductYield (%)Source
9-OH-CF₃SOCl₂9-Cl-CF₃68

Oxidation of the Hydroxy Group

The 9-hydroxy group can be oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄):

9-OHCrO3/H2SO49-ketone\text{9-OH} \xrightarrow{\text{CrO}_3/\text{H}_2\text{SO}_4} \text{9-ketone}

Conditions : CrO₃ (2 equiv) in acetone/H₂O (0°C, 1 h).

Starting MaterialOxidizing AgentProductYield (%)Source
9-OH-CF₃CrO₃/H₂SO₄9-ketone-CF₃74

Reduction of the Carbamate

The carbamate group can be reduced to a methylene group using LiAlH₄:

Boc-NRLiAlH4CH2-NR\text{Boc-NR} \xrightarrow{\text{LiAlH}_4} \text{CH}_2\text{-NR}

Conditions : LiAlH₄ (4 equiv) in THF (0°C → reflux, 8 h) .

Cycloaddition Reactions

The bicyclo[3.3.1]nonane scaffold participates in Diels-Alder reactions. For example, the ketone derivative (post-oxidation) acts as a dienophile:

Example :

9-ketone-CF₃+dienecycloadduct\text{9-ketone-CF₃} + \text{diene} \rightarrow \text{cycloadduct}

Conditions : Toluene, 110°C, 24 h.

DienophileDieneProductYield (%)Source
9-ketone-CF₃1,3-butadieneBicyclic adduct63

Curtius Rearrangement

The Boc group can undergo Curtius rearrangement to form isocyanates, which are trapped by nucleophiles:

Boc-NRΔIsocyanateNuHUrea/Amide\text{Boc-NR} \xrightarrow{\Delta} \text{Isocyanate} \xrightarrow{\text{NuH}} \text{Urea/Amide}

Conditions : Thermal decomposition (180°C) or photolysis .

Alkylation of the Carbamate Nitrogen

The carbamate nitrogen can be alkylated using alkyl halides under basic conditions:

Boc-NR+R’-XBaseBoc-NR-R’\text{Boc-NR} + \text{R'-X} \xrightarrow{\text{Base}} \text{Boc-NR-R'}

Conditions : K₂CO₃, DMF, 60°C, 12 h .

Acid/Base-Mediated Rearrangements

The bicyclic system undergoes ring-opening or contraction under strong acidic conditions. For example, treatment with H₂SO₄ induces ring contraction to a smaller bicyclic framework .

Comparative Reactivity with Structural Analogs

The trifluoromethyl group significantly alters reactivity compared to non-fluorinated analogs:

CompoundReaction with SOCl₂Yield (%)NotesSource
9-OH-CF₃Chlorination68Faster due to CF₃
9-OH-HChlorination42Slower kinetics

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential therapeutic applications due to its ability to interact with biological systems effectively. Key areas of interest include:

  • Neurotransmitter Modulation : The structural features of tert-butyl N-[9-hydroxy-9-(trifluoromethyl)bicyclo[3.3.1]nonan-3-yl]carbamate suggest it could modulate neurotransmitter systems, which is crucial for developing treatments for neurological disorders such as depression or anxiety.
  • Enzyme Activity Regulation : This compound may serve as an enzyme inhibitor or modulator, potentially leading to new treatments for diseases where enzyme activity plays a critical role, such as cancer or metabolic disorders.

Case Study: Neuroprotective Effects

Research has indicated that compounds with similar bicyclic structures exhibit neuroprotective properties. Studies focusing on the modulation of neurotrophic factors could provide insights into the efficacy of this compound in neurodegenerative diseases.

Materials Science

The unique chemical properties of this compound make it a candidate for various applications in materials science:

  • Polymer Additives : Due to its lipophilic nature imparted by the trifluoromethyl group, this compound can enhance the performance characteristics of polymers, such as thermal stability and mechanical strength.
  • Building Blocks in Organic Synthesis : The compound can serve as a versatile building block for synthesizing more complex organic molecules, facilitating advancements in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of tert-butyl N-[9-hydroxy-9-(trifluoromethyl)bicyclo[3.3.1]nonan-3-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group enhances its binding affinity and specificity, making it a potent modulator of biochemical pathways .

Comparison with Similar Compounds

Substituent Effects

  • 9-Hydroxy-9-Trifluoromethyl Group: The trifluoromethyl (CF₃) group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs.
  • Aza vs. Oxa Substitutions : Replacing oxygen (oxa) with nitrogen (aza) in the bicyclo scaffold (e.g., compound in ) alters electronic properties and receptor binding. For instance, 9-azabicyclo derivatives exhibit high affinity for sigma-2 receptors due to nitrogen’s lone-pair interactions .
  • Carbamate vs. Carboxamide : Carbamate groups (as in the target compound) are more hydrolytically stable than carboxamides, making them preferable for prodrug designs .

Physicochemical Properties

  • Lipophilicity : The target compound’s logP (2.87) is higher than unsubstituted carbamates (e.g., C₁₃H₂₄N₂O₂, logP ~2.0 estimated) due to the CF₃ group. This may enhance blood-brain barrier penetration but reduce aqueous solubility .

Biological Activity

Tert-butyl N-[9-hydroxy-9-(trifluoromethyl)bicyclo[3.3.1]nonan-3-yl]carbamate is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its bicyclic structure and the presence of a trifluoromethyl group, which enhances its lipophilicity and potentially improves pharmacokinetic properties. The molecular formula is C15H24F3NO3C_{15}H_{24}F_{3}NO_{3}, with a molecular weight of approximately 323.36 g/mol . The IUPAC name reflects its complex structure, indicating the presence of both hydroxy and carbamate functional groups.

Property Value
Molecular FormulaC₁₅H₂₄F₃NO₃
Molecular Weight323.36 g/mol
Purity97%
CAS Number1251924-81-8

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from bicyclic precursors. Common methods may include:

  • Formation of the Bicyclic Framework : Utilizing readily available bicyclic compounds as starting materials.
  • Introduction of Functional Groups : Sequential reactions to introduce the hydroxy and trifluoromethyl groups.
  • Carbamate Formation : The final step involves the formation of the carbamate through reaction with isocyanates or carbamates.

Biological Activity

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and enzyme activity modulation.

Neuropharmacological Effects

Research indicates that compounds with similar structural features have shown promise in modulating neurotransmitter systems, particularly in relation to neurodegenerative diseases such as Alzheimer's disease. Studies suggest that the trifluoromethyl group may enhance metabolic stability, potentially leading to improved therapeutic efficacy .

Enzyme Inhibition

In vitro studies have demonstrated that this compound can act as an inhibitor for various enzymes involved in metabolic pathways. The presence of the hydroxy group may facilitate hydrogen bonding interactions, enhancing binding affinity to target enzymes .

Case Studies

  • Alzheimer's Disease Research : A study explored the effects of related compounds on neurodegenerative processes, indicating potential for therapeutic applications in Alzheimer's disease through modulation of cholinergic pathways .
  • Metabolic Stability Studies : Investigations into the metabolism of fluorinated compounds have shown that the trifluoromethyl group can significantly alter metabolic pathways, leading to reduced persistence in biological systems .

Q & A

Q. What are the optimal synthetic routes for tert-butyl N-[9-hydroxy-9-(trifluoromethyl)bicyclo[3.3.1]nonan-3-yl]carbamate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via multi-step protocols involving carbamate protection, hydroxylation, and bicyclic ring formation. Key steps include:
  • Carbamate Protection : Use of tert-butoxycarbonyl (Boc) groups to protect amines, as seen in analogous syntheses of bicyclic carbamates (e.g., THF as solvent, TMAD as coupling agent) .

  • Hydroxylation and Trifluoromethylation : Controlled addition of trifluoromethyl groups via radical or nucleophilic pathways, with careful pH monitoring to avoid side reactions .

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization for isolating high-purity products (>95%) .

  • Yield Optimization : Reaction temperature (0–25°C), stoichiometric ratios (1:1.5 substrate:catalyst), and inert atmosphere (N₂/Ar) are critical for minimizing decomposition .

    • Data Table : Common Reaction Conditions
StepSolventCatalyst/ReagentTemperatureYield RangeReference
Boc ProtectionTHFTMAD0–25°C60–75%
HydroxylationDMFCs₂CO₃RT50–65%
Final PurificationEthyl AcetateSilica GelRT>95% purity

Q. How is the compound characterized, and what analytical techniques validate its structural integrity?

  • Methodological Answer :
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+Na]+ peaks) and isotopic patterns matching trifluoromethyl groups .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies bicyclo[3.3.1]nonane ring protons (δ 1.2–2.8 ppm) and carbamate carbonyls (δ 155–160 ppm) .
  • X-ray Crystallography : Resolves chair-boat conformations in solid-state structures, critical for stereochemical assignments .
  • HPLC-PDA : Purity assessment (>98%) using C18 columns and UV detection at 210 nm .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodological Answer :
  • Thermal Stability : Decomposition above 40°C; store at –20°C in amber vials to prevent photodegradation .
  • pH Sensitivity : Hydrolyzes in acidic conditions (pH <3); neutral buffers (pH 6–8) are recommended for aqueous solutions .
  • Long-Term Storage : Lyophilized powders remain stable for >12 months at –80°C with desiccants .

Advanced Research Questions

Q. How do conformational dynamics of the bicyclo[3.3.1]nonane core impact biological activity?

  • Methodological Answer :
  • X-ray Diffraction : Chair-boat vs. chair-chair conformers (e.g., 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane derivatives) influence receptor binding .

  • Molecular Dynamics (MD) Simulations : Predict solvent-accessible surfaces and hydrogen-bonding interactions with target proteins (e.g., 5-HT₃ receptors) .

  • In Vivo Testing : Antiarrhythmic activity in canine models correlates with rigid chair-chair conformers (e.g., 6 mg/kg suppressing ventricular tachycardia) .

    • Data Table : Conformational Analysis Findings
ConformationBiological Activity (EC₅₀)Target ReceptorReference
Chair-Boat12 µM5-HT₃
Chair-Chair3 µMAntiarrhythmic

Q. What experimental models are suitable for evaluating its pharmacokinetic and pharmacodynamic properties?

  • Methodological Answer :
  • In Vitro Assays : Competitive binding studies (e.g., 5-HT₃ receptor photo-crosslinking with diazirine analogs) .
  • In Vivo Models :
  • Canine Myocardial Infarction : Ligate left anterior descending coronary artery to induce arrhythmias; measure ventricular automaticity post-IV administration .
  • Rodent Toxicity : Assess CNS penetration via LC-MS/MS quantification in brain homogenates .
  • Metabolic Stability : Microsomal incubation (human/rat liver) with LC-HRMS to identify oxidative metabolites .

Q. How can structural modifications enhance selectivity for neurological vs. cardiovascular targets?

  • Methodological Answer :
  • Trifluoromethyl Positioning : Substituents at C9 (hydroxy vs. methoxy) alter blood-brain barrier permeability (logP shifts from 1.2 to 2.5) .
  • Bicyclic Ring Expansion : Replace bicyclo[3.3.1] with [3.2.1] systems to reduce off-target binding (e.g., 8-azabicyclo[3.2.1]octane derivatives show 10-fold selectivity for 5-HT₃) .
  • Carbamate Isosteres : Thiocarbamates improve metabolic stability (t₁/₂ increased from 2.1 to 5.8 hours in rat plasma) .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :
  • Batch Purity Analysis : Re-evaluate conflicting datasets using orthogonal methods (e.g., HRMS + ¹⁹F NMR to detect trifluoromethyl degradation) .
  • Species-Specific Differences : Compare rodent vs. canine metabolic pathways (e.g., CYP450 isoform expression) .
  • Conformational Controls : Ensure consistent solid-state (X-ray) and solution (NMR) conformations before activity assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.